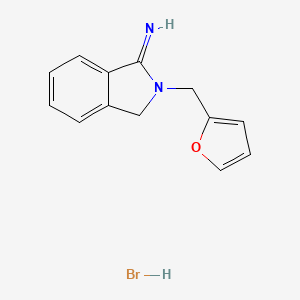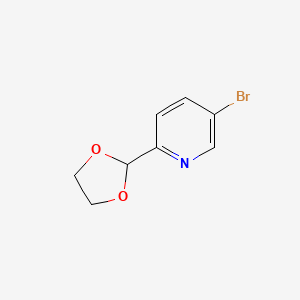
3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C7H7F3O2 . It has a molecular weight of 180.13 . The compound is typically stored at room temperature and is available in liquid form .
Synthesis Analysis
The synthesis of 3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid can be achieved starting from readily available 4-oxocyclobutane precursors . These cyclobutanones can be converted to their CF3 carbinols upon treatment with TMSCF3 and a fluoride source .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7F3O2/c1-4-2-6(3-4,5(11)12)7(8,9)10/h1-3H2,(H,11,12) . This code provides a unique identifier for the molecular structure of the compound.Applications De Recherche Scientifique
Synthesis and Chemical Properties :
- Trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid, which include derivatives of 3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid, have been synthesized. This synthesis explores transformations of the acid moiety into the trifluoromethyl group (Radchenko et al., 2009).
Potential in Medical Imaging :
- While not directly involving the exact compound , closely related compounds like fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) have been synthesized for use in positron emission tomography (PET), highlighting the potential of similar compounds in medical imaging applications (Shoup & Goodman, 1999).
Applications in Organic Synthesis :
- Research involving methyl 3-formylcyclobutene-3-carboxylate, which is structurally related to the compound of interest, demonstrates applications in organic synthesis, particularly in the study of electrocyclic reactions and the synthesis of pyrane derivatives (Niwayama & Houk, 1992).
Use in Peptide Dendrimers Synthesis :
- Cyclobutane-containing peptide dendrimers have been synthesized, showcasing the utility of cyclobutane derivatives in creating complex molecular architectures, such as in the synthesis of C3-symmetric peptide dendrimers (Gutiérrez-Abad, Illa, & Ortuño, 2010).
Innovations in Cyclobutane Derivatives :
- Research on 1-(trifluoromethyl)cyclopent-3-enecarboxylic acid derivatives illustrates the ongoing innovation in the field of cyclobutane derivatives, with applications as versatile building blocks in organic chemistry (Grellepois, Kikelj, Coia, & Portella, 2012).
Photocycloaddition and Hydrodebromination :
- A study in 2023 details the visible light-induced diastereoselective synthesis of trifluoromethylated cyclobutane derivatives, which includes processes like [2+2]-photocycloaddition and water-assisted hydrodebromination. This showcases advanced techniques in the synthesis of complex cyclobutane structures (Hu, Xu, Liu, & Guo, 2023).
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H227, H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, or if swallowed, medical attention may be required .
Mécanisme D'action
Target of Action
The primary targets of 3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that the compound can be converted to its cf3 carbinols upon treatment with tmscf3 and a fluoride source .
Result of Action
The molecular and cellular effects of 3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how 3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid interacts with its targets . .
Propriétés
IUPAC Name |
3-methylidene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3O2/c1-4-2-6(3-4,5(11)12)7(8,9)10/h1-3H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMQVJVEDSGMQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl (2-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)-2-oxoethyl)carbamate](/img/structure/B2811567.png)


![7-[(Pyridin-2-ylamino)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol](/img/structure/B2811573.png)
![N,3,5-trimethyl-N-phenyl-1-[4-(propan-2-yl)benzenesulfonyl]-1H-pyrazole-4-sulfonamide](/img/structure/B2811574.png)
![3-bromo-N-[2-(1H-indol-3-ylthio)ethyl]benzamide](/img/structure/B2811577.png)
![Ethyl 4-(2-chlorophenyl)-6-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2811579.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2811582.png)

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]naphthalene-1-carboxamide](/img/structure/B2811584.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2811585.png)

![4-{[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2811589.png)
![N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2811590.png)